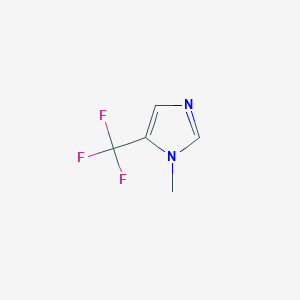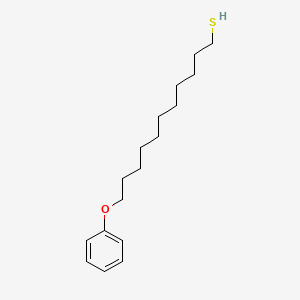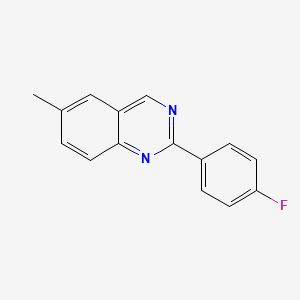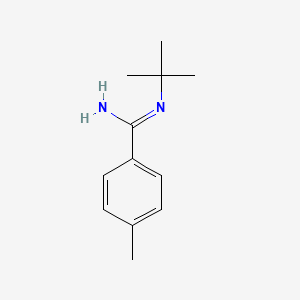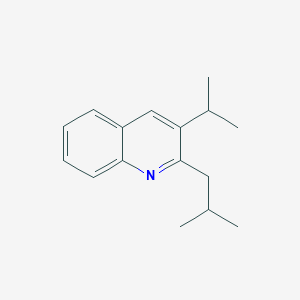
2-(2-Methylpropyl)-3-(propan-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutyl-3-isopropylquinoline is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-Isobutyl-3-isopropylquinoline, can be achieved through various methods. Classical methods such as the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis are commonly used. These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions .
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. For example, a one-pot, solvent-free, microwave-assisted multi-component reaction can be used to synthesize quinoline derivatives efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobutyl-3-isopropylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Wissenschaftliche Forschungsanwendungen
2-Isobutyl-3-isopropylquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Quinoline derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline-based compounds are explored for their therapeutic potential, particularly in the treatment of malaria and other infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Isobutyl-3-isopropylquinoline involves its interaction with specific molecular targets. Quinoline derivatives are known to interfere with the function of enzymes and proteins, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This interference leads to the inhibition of bacterial growth and cell death .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness: 2-Isobutyl-3-isopropylquinoline is unique due to the presence of isobutyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes and targets .
Eigenschaften
CAS-Nummer |
4286-69-5 |
|---|---|
Molekularformel |
C16H21N |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
2-(2-methylpropyl)-3-propan-2-ylquinoline |
InChI |
InChI=1S/C16H21N/c1-11(2)9-16-14(12(3)4)10-13-7-5-6-8-15(13)17-16/h5-8,10-12H,9H2,1-4H3 |
InChI-Schlüssel |
NUNSPSWDKPANGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=NC2=CC=CC=C2C=C1C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



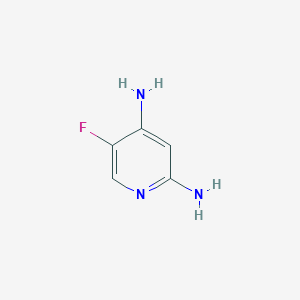
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
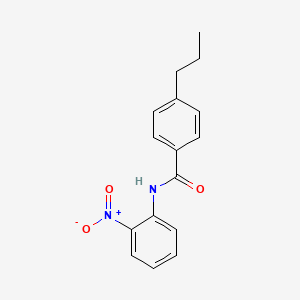
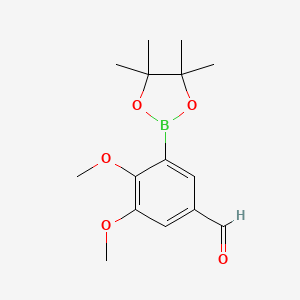


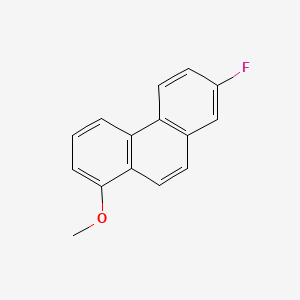
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![3-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,2-benzothiazin-4-ol 1,1-dioxide](/img/structure/B14131761.png)
